Technical Guide: Chemical Properties & Synthesis of Octahydro-1H-pyrano[3,4-b]pyridine
Technical Guide: Chemical Properties & Synthesis of Octahydro-1H-pyrano[3,4-b]pyridine
This guide provides an in-depth technical analysis of Octahydro-1H-pyrano[3,4-b]pyridine , a bicyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for quinolizidine and isoquinoline alkaloids.
Executive Summary
Octahydro-1H-pyrano[3,4-b]pyridine (OHPP) is a saturated, bicyclic heterocycle consisting of a piperidine ring fused to a tetrahydropyran ring. It represents a strategic scaffold in drug discovery, offering a polarity-tuned alternative to all-carbon bicyclic systems like decalin or nitrogen-only systems like octahydro-1,7-naphthyridine.
Key Characteristics:
-
Molecular Formula: C
H NO -
Molecular Weight: 141.21 g/mol
-
Bioisosterism: Mimics the steric bulk of decahydroisoquinoline but with improved aqueous solubility due to the ether oxygen.
-
Stereochemistry: Possesses two bridgehead chiral centers (C4a and C8a in IUPAC general numbering), allowing for cis and trans diastereomers.
Structural & Stereochemical Analysis[1]
Connectivity and Numbering
The scaffold is defined by the fusion of a pyridine (reduced to piperidine) and a pyran (reduced to tetrahydropyran) ring.
-
Fusion Geometry [3,4-b]: The pyran ring is fused at its 3,4-positions to the b-bond (C2–C3) of the pyridine ring.
-
Atom Arrangement:
-
Nitrogen (N1): Located at position 1 of the pyridine ring, adjacent to the bridgehead C2.
-
Oxygen (O): Located in the pyran ring. Based on [3,4-b] fusion, the oxygen is separated from the bridgehead by one methylene group (C2 of the pyran ring) on one side.
-
Conformational Analysis
The physicochemical behavior of OHPP is dictated by the stereochemistry of the ring fusion:
| Feature | cis-Fused Isomer | trans-Fused Isomer |
| Geometry | Bent, "tent-like" shape. | Planar, extended shape. |
| Flexibility | Conformational mobility between chair-chair invertomers. | Rigid, locked chair-chair conformation. |
| Basicity | Lone pair on N is more accessible; typically slightly more basic. | Lone pair orientation is fixed; steric hindrance varies. |
| Prevalence | Often the kinetic product of hydrogenation. | Thermodynamic product; mimics steroids/decalins. |
Chemical Implication: The cis-isomer is generally more soluble but less metabolically stable due to exposed axial hydrogens. The trans-isomer provides a rigid vector for substituent display, critical for high-affinity binding in GPCR targets (e.g., Tachykinin receptors).
Synthetic Pathways[1][2][3]
The synthesis of octahydro-1H-pyrano[3,4-b]pyridine typically proceeds via the construction of the aromatic/unsaturated precursor followed by catalytic reduction.
Route A: Hetero-Diels-Alder & Reduction (Convergent)
This route builds the pyran ring onto a functionalized pyridine.
-
Precursor: 2-Vinyl-3-pyridinecarboxylate or similar vinyl-pyridine derivatives.
-
Cyclization: Inverse electron demand Hetero-Diels-Alder (HDA) reaction with an electron-rich enol ether or aldehyde.
-
Reduction: Catalytic hydrogenation (PtO
or Pd/C) reduces the pyridine ring to piperidine.
Route B: Intramolecular Cyclization (Linear)
Constructs the ether linkage from a piperidine precursor.
-
Starting Material: 3-(2-Hydroxyethyl)-2-hydroxymethyl-piperidine (or protected equivalent).
-
Cyclization: Acid-catalyzed dehydration (Mitsunobu or TsCl/Base) closes the pyran ring.
-
Advantage: Allows for stereoselective control if the starting piperidine is chiral.
Visualization of Synthesis Logic
The following diagram illustrates the primary synthetic logic flow for accessing the scaffold.
Caption: Synthetic workflow from aromatic pyridine precursors to the saturated octahydro scaffold.
Chemical Properties & Reactivity Profile[4]
Basicity and pKa
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Functional Group: Secondary amine (cyclic).
-
Estimated pKa: 9.5 – 10.5 (typical for piperidines).
-
Effect of Oxygen: The ether oxygen in the fused ring exerts a weak inductive electron-withdrawing effect (-I), potentially lowering the pKa slightly compared to decahydroisoquinoline (pKa ~10.8), making it less protonated at physiological pH (7.4) and potentially improving membrane permeability.
Lipophilicity (LogP)
-
Comparison:
-
Decahydroisoquinoline (C9): LogP ~ 2.5 - 3.0
-
Octahydro-1H-pyrano[3,4-b]pyridine (C8-O): LogP ~ 1.0 - 1.5
-
-
Significance: The insertion of oxygen lowers lipophilicity (LogD), reducing non-specific binding and metabolic clearance risk (lower CYP450 affinity) while maintaining the hydrophobic bulk required for receptor pocket filling.
Reactivity Hotspots
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N1-Position (Nucleophilic): Highly reactive toward alkyl halides, acyl chlorides, and sulfonyl chlorides. This is the primary vector for library diversification.
-
Bridgehead Carbons (C-H Oxidation): Susceptible to oxidative metabolism (N-dealkylation or alpha-oxidation) if not sterically protected.
-
Ether Linkage: Generally stable to acid/base hydrolysis, making the scaffold robust for multistep synthesis.
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
OHPP is used to replace:
-
Morpholine: To restrict conformation and add bulk.
-
Piperidine: To add a polar handle (ether O) that can engage in hydrogen bonding with the target protein backbone.
-
Decalin/Isoquinoline: To lower LogP and improve solubility.
Case Studies
-
Tachykinin Receptor Antagonists: Derivatives of pyrano[3,4-b]pyridine have been patented as NK1/NK2 receptor antagonists, where the rigid bicyclic core positions aromatic substituents to interact with hydrophobic pockets in the GPCR.
-
Monoacylglycerol Lipase (MGL) Modulators: The scaffold has appeared in libraries screening for inhibitors of MGL, a target for pain and inflammation.
Experimental Protocol: Catalytic Reduction
Objective: Synthesis of cis-octahydro-1H-pyrano[3,4-b]pyridine from 5H-pyrano[3,4-b]pyridin-5-one precursor.
Reagents:
-
Substrate: 5H-pyrano[3,4-b]pyridin-5-one (1.0 eq)
-
Catalyst: Platinum(IV) oxide (PtO
, Adams' catalyst) (10 mol%) -
Solvent: Glacial Acetic Acid (AcOH)
-
Hydrogen Source: H
gas (50 psi)
Procedure:
-
Preparation: Dissolve the aromatic precursor in glacial acetic acid (0.1 M concentration) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add PtO
under an inert atmosphere (Argon/Nitrogen). Caution: Dry catalyst can ignite solvent vapors. -
Hydrogenation: Purge the vessel with H
three times. Pressurize to 50 psi and stir vigorously at room temperature for 12–24 hours. -
Monitoring: Monitor reaction progress by LC-MS for the disappearance of the aromatic starting material (M+) and appearance of the saturated mass (M+6 or M+8 depending on precursor).
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 1N NaOH to pH > 12 and extract with Dichloromethane (DCM). Dry organic layer over Na
SOngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> and concentrate to yield the crude amine. -
Purification: Purify via flash chromatography (DCM/MeOH/NH
) to separate cis and trans diastereomers if necessary.
Validation:
-
1H NMR: Look for the upfield shift of ring protons (1.5 – 3.5 ppm) and loss of aromatic signals (> 7.0 ppm).
-
Stereochemistry: Use NOESY NMR to distinguish cis (strong NOE between bridgehead protons) vs. trans (no/weak NOE).
References
- Synthesis of Fused Pyridines:Chemistry of Heterocyclic Compounds: The Naphthyridines, Vol 63. (General reference for naphthyridine-like reductions).
-
Medicinal Application (Tachykinin): EP0733632B1. Cyclic compounds, their production and use as tachykinin receptor antagonists. Available at:
-
Medicinal Application (MGL): WO2020065613A1. Monoacylglycerol lipase modulators. Available at:
-
Product Verification: Ambeed Product Index, Octahydro-1H-pyrano[3,4-b]pyridine oxalate. Available at:
